

EDMB-4en-PINACA: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: EDMB-4en-PINACA

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Introduction

EDMB-4en-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged among the ever-expanding class of new psychoactive substances (NPS). As a derivative of valine, it belongs to the indazole-3-carboxamide family of synthetic cannabinoids. Structurally similar to more well-documented compounds such as MDMB-4en-PINACA, understanding its physical and chemical properties is crucial for forensic identification, toxicological analysis, and pharmacological research. This technical guide provides a comprehensive overview of the available scientific information on **EDMB-4en-PINACA**, including its physicochemical characteristics, analytical methodologies, and known pharmacological context.

Physical and Chemical Properties

Quantitative data for **EDMB-4en-PINACA** is summarized in the table below. It is important to note that certain experimental data, such as melting and boiling points, are not readily available in published literature.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| IUPAC Name | ethyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate | [1] |
| Molecular Formula | C ₂₁ H ₂₉ N ₃ O ₃ | [1] |
| Molecular Weight | 371.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | Neat solid; also reported in powders of various colors (white, beige, yellow, orange) | [2] |
| Solubility | Acetonitrile: 10 mg/mL | [1] |

Pharmacological Profile

Detailed pharmacological data for **EDMB-4en-PINACA** is scarce in peer-reviewed literature. However, it is classified as a synthetic cannabinoid receptor agonist, and its activity is expected to be primarily at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.

For comparative purposes, the pharmacological data for the closely related and more extensively studied compound, **MDMB-4en-PINACA**, is presented below. It is critical to recognize that **MDMB-4en-PINACA** and **EDMB-4en-PINACA** are distinct molecules, and their pharmacological activities may differ.

Pharmacological Data for **MDMB-4en-PINACA** (for comparison)

| Parameter | Receptor | Value | Assay Type | Source(s) |
|---|-----------------------------|---------------------------|---------------------------|-----------|
| Binding Affinity (K _i) | CB1 | 0.28 nM | Radioligand Binding Assay | [3][4] |
| CB1 | 3.26 ± 0.81 nM | Radioligand Binding Assay | [5][6] | |
| Functional Activity (EC ₅₀) | CB1 | 2.47 nM | β-arrestin 2 Recruitment | [3][7] |
| CB1 | 1.88 - 2.47 nM | Various in vitro assays | [3] | |
| CB1 | 0.33 ± 0.11 nM | cAMP Accumulation | [5] | |
| Efficacy (E _{max}) | CB1 | 221 - 299% (vs. JWH-018) | Various in vitro assays | [3] |
| CB1 | 112.7 ± 5.5% (vs. CP55,940) | cAMP Accumulation | [5] | |

Experimental Protocols

General Synthesis Pathway for Indazole-3-Carboxamide Synthetic Cannabinoids

A specific synthesis protocol for **EDMB-4en-PINACA** is not readily available. However, a general synthetic route for analogous compounds involves a two-step process: N-alkylation of the indazole core followed by amide coupling.[8]

- **N-Alkylation:** The indazole-3-carboxylic acid core is reacted with an alkyl halide (e.g., 5-bromo-1-pentene) in the presence of a base (e.g., sodium hydride) in a suitable solvent like dimethylformamide (DMF) to attach the pentenyl side chain.
- **Amide Coupling:** The resulting N-alkylated indazole-3-carboxylic acid is then coupled with the appropriate amino acid ester (in this case, ethyl L-valinate) using a coupling agent (e.g., TBTU) and a non-nucleophilic base (e.g., triethylamine) in a solvent like DMF to form the final product.

Analytical Workflow for Synthetic Cannabinoids in Biological Matrices

The following protocol outlines a typical workflow for the extraction and analysis of synthetic cannabinoids like **EDMB-4en-PINACA** from urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Sample Preparation (Hydrolysis):
 - To 2 mL of urine, add 1 mL of β -glucuronidase solution.
 - Incubate the mixture for 3 hours at 60°C to hydrolyze the glucuronide conjugates.
 - Allow the sample to cool, then add 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).
 - Centrifuge the sample to pellet any precipitates.
- Solid-Phase Extraction (SPE):
 - Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by water.
 - Load the supernatant from the hydrolysis step onto the SPE cartridge.
 - Wash the cartridge with a weak organic solvent to remove interferences.
 - Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
- LC-MS/MS Analysis:
 - Evaporate the eluent to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase.
 - Inject an aliquot into the LC-MS/MS system.

- Chromatographic separation is typically achieved on a C18 or similar reversed-phase column.
- Mass spectrometric detection is performed in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM) for quantification.

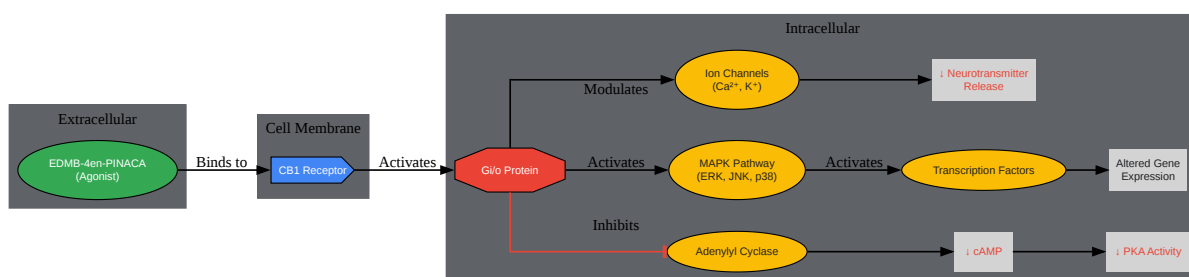
In Vitro Functional Assay: cAMP Accumulation

This protocol describes a general method for assessing the functional activity of a CB1 receptor agonist by measuring the inhibition of cyclic adenosine monophosphate (cAMP) production.

- Cell Culture:
 - Use a cell line stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells).
 - Culture the cells in an appropriate medium and seed them into 96-well plates.
- Assay Procedure:
 - Wash the cells with a serum-free medium or assay buffer.
 - Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Stimulate the cells with forskolin to induce cAMP production.
 - Immediately add varying concentrations of the test compound (**EDMB-4en-PINACA**).
 - Incubate for a specified period (e.g., 15-30 minutes).
- Detection:
 - Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or fluorescence-based assays).
 - The reduction in forskolin-stimulated cAMP levels indicates agonistic activity at the Gi-coupled CB1 receptor.

Visualizations

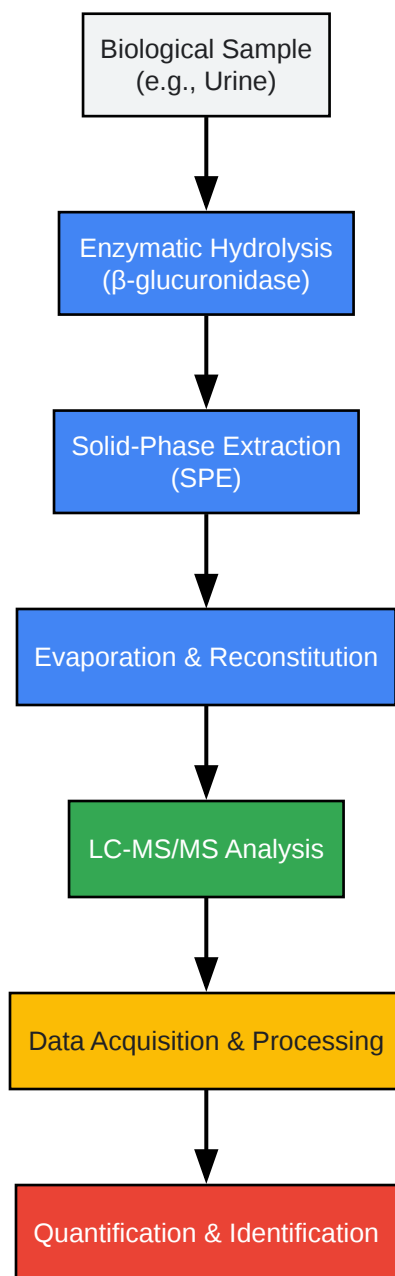
Cannabinoid Receptor 1 (CB1) Signaling Pathway



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Caption: CB1 receptor signaling cascade upon agonist binding.

Experimental Workflow for Synthetic Cannabinoid Analysis



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Caption: General workflow for analyzing synthetic cannabinoids.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. cdn.who.int [cdn.who.int]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
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